5-Hydroxy-1,7-diphenyl-6-hepten-3-one
Overview
Description
5-Hydroxy-1,7-diphenyl-6-hepten-3-one, also known as Tangeretin, is a naturally occurring flavonoid compound . It is a yellow crystalline solid with a unique aroma . It has a molecular formula of C19H20O2 .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one is C19H20O2 . It has an average mass of 280.361 Da and a monoisotopic mass of 280.146332 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 488.6±33.0 °C at 760 mmHg, and a flash point of 207.3±18.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . The compound’s polar surface area is 37 Å2 .Scientific Research Applications
Choleretic Activity
A phloracetophenone glucoside related to 5-Hydroxy-1,7-diphenyl-6-hepten-3-one, isolated from Curcuma comosa, exhibited choleretic activity in rats (Suksamrarn, Eiamong, Piyachaturawat, & Byrne, 1997).
Constituent of Alpinia katsumadai HAYATA
Optical Rotatory Properties
Research on the solvent effects on optical rotatory properties of diarylheptanoids, including 5-Hydroxy-1,7-diphenyl-6-hepten-3-one, revealed their behavior in different solvents (Ohta, 1986).
Estrogenic Activity
Diarylheptanoids from Curcuma comosa, similar to 5-Hydroxy-1,7-diphenyl-6-hepten-3-one, showed estrogenic activity comparable to the phytoestrogen genistein (Suksamrarn et al., 2008).
Treating Depression
Components of Curcumae Radix, related to 5-Hydroxy-1,7-diphenyl-6-hepten-3-one, have been identified for treating depression (Wang et al., 2021).
Antitubercular Activity
Diarylheptanoids from Alpinia officinarum showed promising in vitro and ex vivo antitubercular activity, highlighting the potential of compounds like 5-Hydroxy-1,7-diphenyl-6-hepten-3-one (Honmore et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGOKAKPXXESR-ACCUITESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)CC(/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,7-diphenylhept-6-en-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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